Ethyl 3-(ethoxyamino)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

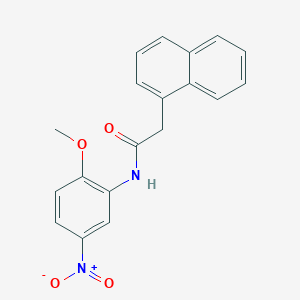

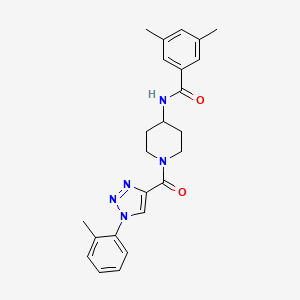

Ethyl 3-(ethoxyamino)butanoate is a chemical compound with the molecular formula C8H17NO3 . It contains a total of 28 bonds, including 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 aliphatic ester, and 1 aliphatic hydroxylamine .

Synthesis Analysis

Ethyl butanoate is typically synthesized in a laboratory setting through the process of esterification. This involves the reaction of butyric acid (butanoic acid) with ethanol in the presence of a strong acid such as sulfuric acid which acts as a catalyst .Molecular Structure Analysis

The molecular structure of Ethyl 3-(ethoxyamino)butanoate includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 28 bonds, including 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 aliphatic ester, and 1 aliphatic hydroxylamine .Chemical Reactions Analysis

Esters, such as Ethyl 3-(ethoxyamino)butanoate, are known to undergo reactions such as hydrolysis under both acidic and basic conditions . The hydrolysis of an ester involves the breaking of the ester bond to form an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis

Ethyl butanoate is a colorless liquid that is less dense than water. It has a boiling point of 120-121°C and a melting point of -93°C. This ester is slightly soluble in water but is more soluble in organic solvents such as alcohols, ethers, and chloroform .Scientific Research Applications

1. Role in Synthesis and Chemical Reactions

Ethyl 3-(ethoxyamino)butanoate is involved in various chemical synthesis and reactions. For instance, it serves as a precursor in the formation of enantiomerically pure methyl, ethyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates. These compounds are obtained from cell-free Poly-(R)-3-hydroxy-butanoate or dried cells of Alcaligenes eutrophus H 16, offering significant yields and demonstrating the utility of 3-hydroxy-butyric acid derivatives in synthetic chemistry (Seebach & Züger, 1982).

2. Application in Enzymatic Studies

Ethyl 3-(ethoxyamino)butanoate is used in enzymatic research, particularly in studies involving reductases. For example, a study exploring the enzymatic synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate, a building block for hypercholesterolemia drugs, utilized ethyl 3-(ethoxyamino)butanoate-related compounds. The research focused on Saccharomyces cerevisiae reductases and their potential in pharmaceutical synthesis (Jung et al., 2010).

3. Contribution to Material Science

The compound also finds application in material science. For example, in a study on organophosphorus chemistry, ethyl 4-(P-amino-P-ethoxyphosphinoyl)butanoate, closely related to ethyl 3-(ethoxyamino)butanoate, was used to synthesize derivatives that are relevant in the synthesis of organophosphorus compounds. These compounds are crucial in various fields, including catalysis and materials science (Hewitt & Teese, 1984).

Mechanism of Action

Mode of Action

As an ester, it may undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides .

Biochemical Pathways

Esters like ethyl 3-(ethoxyamino)butanoate are known to contribute to the flavor of different fermented foods .

Result of Action

As an ester, it may contribute to the flavor profile of various foods .

Action Environment

Factors such as temperature, ph, and presence of other compounds can generally affect the stability and efficacy of esters .

Future Directions

Ethyl butanoate is widely used in the flavoring and fragrance industry due to its sweet, fruity scent and taste. It is particularly popular in candies, ice creams, and sodas. In the cosmetic industry, it’s used in products such as perfumes, lotions, and soaps for its pleasant fruity scent. It’s also used as a solvent in various industrial applications and as a synthetic fruit flavoring in certain animal feeds to enhance palatability . Future research may focus on improving the production of ethyl butanoate, particularly through biological methods .

properties

IUPAC Name |

ethyl 3-(ethoxyamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-4-11-8(10)6-7(3)9-12-5-2/h7,9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWIBXQTIRMVNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)NOCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(ethoxyamino)butanoate | |

CAS RN |

1494797-39-5 |

Source

|

| Record name | ethyl 3-(ethoxyamino)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-N'-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2470384.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B2470389.png)

![3-Methyl-8-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2470394.png)

![Ethyl 3-oxo-4-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470395.png)

![(E)-ethyl 1-isopropyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2470403.png)

![5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2470405.png)